![molecular formula C17H21N5O4 B6061447 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-1H-1,2,4-triazol-3-yl-3-pyrrolidinecarboxamide](/img/structure/B6061447.png)
1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-1H-1,2,4-triazol-3-yl-3-pyrrolidinecarboxamide
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Overview
Description
1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-1H-1,2,4-triazol-3-yl-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C17H21N5O4 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-1H-1,2,4-triazol-3-yl-3-pyrrolidinecarboxamide is 359.15935417 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-1H-1,2,4-triazol-3-yl-3-pyrrolidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-1H-1,2,4-triazol-3-yl-3-pyrrolidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The triazole derivatives, including the compound , have been evaluated for their potential as anticancer agents. The structure of this compound suggests it could interact with various biological targets, influencing cell proliferation and survival pathways .
Enzyme Inhibition
Compounds with a 1,2,4-triazole moiety have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE). This is particularly relevant in the context of Alzheimer’s disease, where AChE inhibitors can play a therapeutic role .
Molecular Modeling and Drug Design
The unique structure of this compound makes it suitable for computational studies, including density functional theory (DFT) calculations and molecular modeling. These studies can predict how the compound might interact with various biological targets, which is crucial in drug design .
Delignification Studies
Derivatives of dimethoxyphenyl ethanol, which share structural similarities with the compound, have been used as model compounds in delignification studies. This is relevant for the development of more efficient processes in the paper and pulp industries .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing their function .
Mode of Action
It is suggested that it may interact with its targets, leading to changes in their function
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, leading to downstream effects . More research is needed to understand the specific pathways affected by this compound.
Pharmacokinetics
The molecular weight of the compound is 223.2683 , which may influence its bioavailability and pharmacokinetics.
Result of Action
It is suggested that the compound may have potential bioactive properties .
Safety and Hazards
properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4/c1-25-13-4-3-11(7-14(13)26-2)5-6-22-9-12(8-15(22)23)16(24)20-17-18-10-19-21-17/h3-4,7,10,12H,5-6,8-9H2,1-2H3,(H2,18,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRMDXCGBOUJIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CC(CC2=O)C(=O)NC3=NC=NN3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.